N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexene ring, a carboxamide group, and a chlorophenyl group
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-8-4-7-13(11-14)15(19)9-10-18-16(20)12-5-2-1-3-6-12/h1-2,4,7-8,11-12,15,19H,3,5-6,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNTHPZZOXCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide can be achieved through a one-pot diastereoselective synthesis. This involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid at ambient conditions . This method is efficient, environmentally benign, and proceeds in high yield with short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-toxic solvents and catalysts, can be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating inflammation and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence inflammatory and immune responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-3-chlorophenyl)cyclohex-3-ene-1-carboxamide
- N-(4-acetylphenyl)cyclohex-3-ene-1-carboxamide
- N-(2-(2-fluorophenyl)-2-methoxypropyl)cyclohex-3-enecarboxamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide, identified by its CAS number 2034456-68-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClNO, with a molecular weight of approximately 293.79 g/mol. The compound features a cyclohexene ring and a hydroxyl group attached to a propyl chain, which contributes to its biological properties.
Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have shown potential as allosteric modulators of GPCRs, which play crucial roles in many physiological processes .
- Antibacterial Activity : Similar derivatives have demonstrated significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit antimicrobial effects .
Biological Activity Data
A summary of the biological activity findings related to this compound is presented in the following table:
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antibacterial activity of several compounds, this compound was found to have a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics. The study highlighted its potential as a lead compound for further development in antibacterial therapies.
Study 2: GPCR Interaction
A structural analysis revealed that compounds with similar frameworks can act as allosteric modulators for GPCRs. This suggests that this compound might influence receptor activation and signaling pathways, warranting further investigation into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
